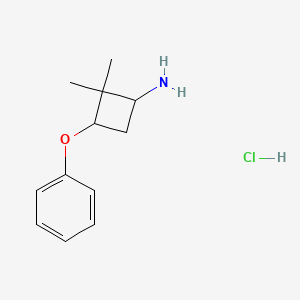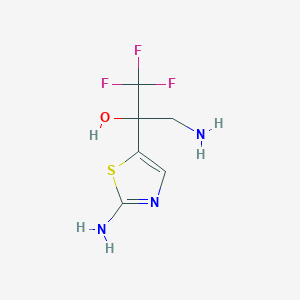
2-(3-Aminocyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminocyclobutyl)acetamide is a chemical compound with the molecular formula C6H12N2O. It is a white solid widely used in pharmaceutical research due to its unique structure and properties . This compound plays a crucial role in the development of novel drugs and has various applications in scientific research.
Preparation Methods
The synthesis of 2-(3-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical research and development.
Chemical Reactions Analysis
2-(3-Aminocyclobutyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(3-Aminocyclobutyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals . In biology, this compound is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects and as a building block for drug development . Additionally, it has applications in the industry, particularly in the synthesis of novel materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of protein synthesis or alteration of metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(3-Aminocyclobutyl)acetamide can be compared with other similar compounds, such as 2-(3-Aminocyclobutyl)pyrimidin-2-amines and other cyanoacetamide derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications.
Conclusion
This compound is a versatile compound with significant importance in pharmaceutical research and various scientific applications Its unique structure and properties make it a valuable building block for the synthesis of novel compounds and the development of new drugs
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
InChI Key |
KZJOQVUSLOZUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)
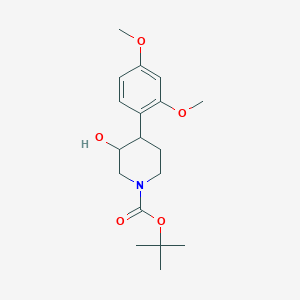

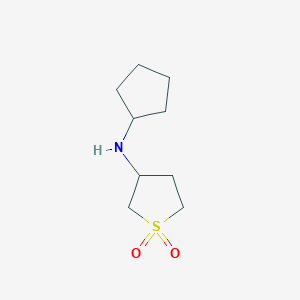
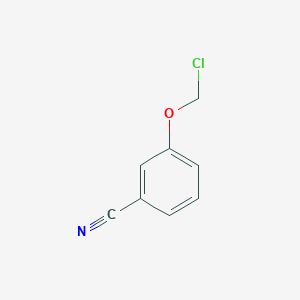
![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)
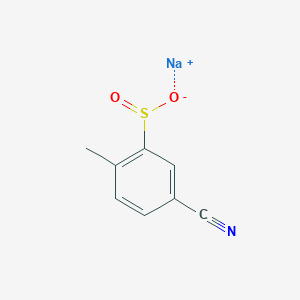
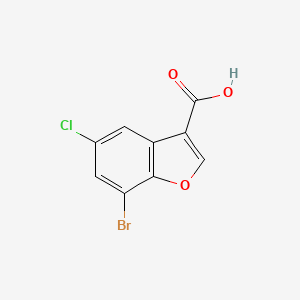
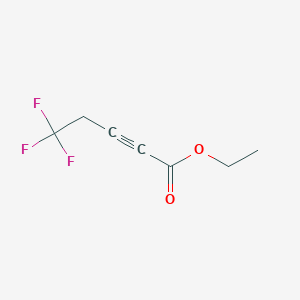
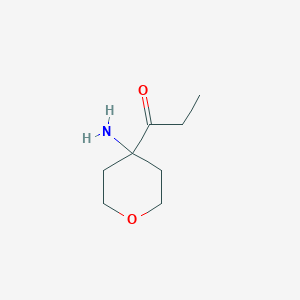
![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)
![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
